molecular formula C15H24O2Si B1495869 3-(Triallylsilyl)propyl Acrylate (stabilized with MEHQ) CAS No. 1990509-29-9

3-(Triallylsilyl)propyl Acrylate (stabilized with MEHQ)

Cat. No.: B1495869
CAS No.: 1990509-29-9
M. Wt: 264.43 g/mol
InChI Key: USYPGKGDLDNTGH-UHFFFAOYSA-N
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Description

3-(Triallylsilyl)propyl Acrylate (stabilized with MEHQ) is a chemical compound with the molecular formula C15H24O2Si. It is a light yellow to brown clear liquid and is commonly used in various industrial and scientific applications. The stabilization with MEHQ (monomethyl ether hydroquinone) helps prevent premature polymerization during storage and handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triallylsilyl)propyl Acrylate typically involves the reaction of triallylchlorosilane with 3-hydroxypropyl acrylate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of 3-(Triallylsilyl)propyl Acrylate follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The product is then stabilized with MEHQ to prevent polymerization during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

3-(Triallylsilyl)propyl Acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Triallylsilyl)propyl Acrylate is widely used in scientific research due to its versatile reactivity and functional properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-(Triallylsilyl)propyl Acrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in radical polymerization, leading to the formation of polymers with desired mechanical and chemical properties. The triallylsilyl group provides additional functionality, allowing for further modification and tuning of the polymer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethoxysilyl)propyl Acrylate
  • 3-(Triethoxysilyl)propyl Acrylate
  • 3-(Triisopropoxysilyl)propyl Acrylate

Uniqueness

3-(Triallylsilyl)propyl Acrylate is unique due to the presence of the triallylsilyl group, which imparts additional reactivity and functionality compared to other similar compounds. This allows for the synthesis of polymers with tailored properties for specific applications .

Properties

IUPAC Name

3-tris(prop-2-enyl)silylpropyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2Si/c1-5-11-18(12-6-2,13-7-3)14-9-10-17-15(16)8-4/h5-8H,1-4,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYPGKGDLDNTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si](CCCOC(=O)C=C)(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1990509-29-9
Record name 3-(Triallylsilyl)propyl Acrylate (stabilized with MEHQ)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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